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Compound of Interest

Compound Name: 2-Methyl-4-nonanol

Cat. No.: B1620210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-4-nonanol (CAS No: 26533-31-3).[1] The information is compiled from various

databases and is intended to assist in the identification, characterization, and quality control of

this secondary alcohol. The guide presents available quantitative data in structured tables,

details general experimental protocols for spectroscopic analysis, and includes a visual

workflow of the analytical process.

Compound Information
Property Value Source

Chemical Name 2-Methyl-4-nonanol NIST

Molecular Formula C₁₀H₂₂O [1]

Molecular Weight 158.28 g/mol [1]

CAS Number 26533-31-3 [1]

Spectroscopic Data
The following sections summarize the available spectroscopic data for 2-Methyl-4-nonanol.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1620210?utm_src=pdf-interest
https://www.benchchem.com/product/b1620210?utm_src=pdf-body
https://www.benchchem.com/product/b1620210?utm_src=pdf-body
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H%2C4-8H2%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H%2C4-8H2%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H%2C4-8H2%2C1-3H3
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C10H22O/c1-4-5-6-7-10(11)8-9(2)3/h9-11H%2C4-8H2%2C1-3H3
https://www.benchchem.com/product/b1620210?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1620210?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The infrared spectrum of 2-Methyl-4-nonanol exhibits characteristic absorptions for a

secondary alcohol. The data presented below is based on the gas-phase spectrum available in

the NIST Chemistry WebBook.[2]

Wavenumber (cm⁻¹) Assignment Intensity

~3650 O-H stretch (free hydroxyl) Strong, Sharp

2850-3000 C-H stretch (alkane) Strong

~1465 C-H bend (methylene) Medium

~1380 C-H bend (methyl) Medium

1000-1200
C-O stretch (secondary

alcohol)
Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 2-Methyl-4-nonanol are not readily available in the

public domain spectral databases that were consulted. The following tables provide predicted

chemical shifts. These predictions are based on computational models and should be used as

a reference; experimental verification is recommended.

¹H NMR (Predicted)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.6 m 1H H-4 (CH-OH)

~1.7 m 1H H-2 (CH)

1.2-1.5 m 10H
H-3, H-5, H-6, H-7, H-

8

0.9 t 3H H-9 (CH₃)

0.9 d 6H H-1, H-1' (CH₃)₂
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¹³C NMR (Predicted)

Chemical Shift (ppm) Carbon Type Assignment

~70 CH C-4

~45 CH₂ C-3

~38 CH₂ C-5

~32 CH₂ C-7

~28 CH₂ C-6

~25 CH C-2

~23 CH₃ C-1, C-1'

~23 CH₂ C-8

~14 CH₃ C-9

Mass Spectrometry (MS)
The mass spectrum of 2-Methyl-4-nonanol is available in the NIST Chemistry WebBook.[1]

The expected molecular ion peak [M]⁺ is at m/z 158. Common fragmentation patterns for

secondary alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the hydroxyl

group) and dehydration (loss of a water molecule). Predicted m/z values for common adducts

are listed below based on data from PubChem.[3]

m/z (Predicted) Adduct

159.17435 [M+H]⁺

181.15629 [M+Na]⁺

157.15979 [M-H]⁻

176.20089 [M+NH₄]⁺

141.16433 [M+H-H₂O]⁺
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid samples like 2-
Methyl-4-nonanol. Instrument parameters should be optimized for the specific equipment

used.

Infrared (IR) Spectroscopy
Sample Preparation: A neat liquid sample is prepared by placing a drop of 2-Methyl-4-
nonanol between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is recorded.

The sample is placed in the instrument's sample holder.

The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing: The background spectrum is subtracted from the sample spectrum to yield

the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Methyl-4-nonanol is dissolved in about

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small

amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift

calibration (0 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Data Acquisition:

The spectrometer is tuned and the magnetic field is shimmed to homogeneity.
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A standard one-pulse sequence is used to acquire the proton spectrum.

Key parameters include a 30-90° pulse angle, a spectral width of approximately 15 ppm,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for

each unique carbon.

A wider spectral width (e.g., 200-250 ppm) is required.

A longer acquisition time and a greater number of scans are generally needed due to the

lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase

corrected, and baseline corrected. The chemical shifts are referenced to TMS.

Mass Spectrometry (MS)
Sample Introduction: For a volatile compound like 2-Methyl-4-nonanol, direct injection or,

more commonly, coupling with a gas chromatograph (GC-MS) is employed for sample

introduction and separation from any impurities.

Ionization: Electron Ionization (EI) is a common method for generating ions from volatile

organic compounds. A standard electron energy of 70 eV is typically used.

Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be

used to separate the ions based on their mass-to-charge ratio (m/z).

Data Acquisition: The mass spectrum is recorded over a mass range appropriate for the

compound (e.g., m/z 30-200).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and the fragmentation pattern, which provides structural information.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis and characterization of a chemical compound such as 2-Methyl-4-nonanol.
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Caption: Workflow for Spectroscopic Analysis of 2-Methyl-4-nonanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-4-nonanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1620210#2-methyl-4-nonanol-spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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